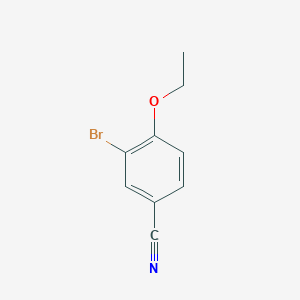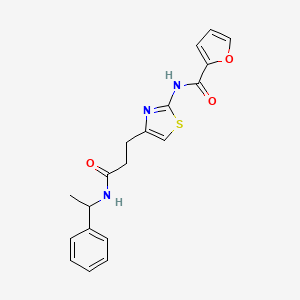![molecular formula C15H17N5O2 B2718521 3-Methyl-8-{[methylbenzylamino]methyl}-1,3,7-trihydropurine-2,6-dione CAS No. 838898-97-8](/img/structure/B2718521.png)
3-Methyl-8-{[methylbenzylamino]methyl}-1,3,7-trihydropurine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-8-{[methylbenzylamino]methyl}-1,3,7-trihydropurine-2,6-dione is a complex organic compound with a purine base structure. This compound is known for its diverse applications in various fields such as chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-8-{[methylbenzylamino]methyl}-1,3,7-trihydropurine-2,6-dione typically involves multiple steps. One common method includes the alkylation of a purine derivative with a methylbenzylamine. The reaction conditions often require the use of solvents such as ethanol or methanol and may involve catalysts to facilitate the reaction. The process usually includes steps like purification and crystallization to obtain the final product in a pure form .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the compound’s purity and quality. The scalability of the synthesis process is crucial for meeting the demands of various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-8-{[methylbenzylamino]methyl}-1,3,7-trihydropurine-2,6-dione undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the methylbenzylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives of the compound, while reduction can produce reduced forms with different functional groups .
Scientific Research Applications
3-Methyl-8-{[methylbenzylamino]methyl}-1,3,7-trihydropurine-2,6-dione has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the development of new drugs.
Industry: It is used in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds
Mechanism of Action
The mechanism of action of 3-Methyl-8-{[methylbenzylamino]methyl}-1,3,7-trihydropurine-2,6-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, influencing various biochemical pathways. Its effects are mediated through the modulation of enzyme activity and receptor signaling, which can lead to changes in cellular functions .
Comparison with Similar Compounds
Similar Compounds
1,3,7-Trimethyl-8-piperazin-1-yl-3,7-dihydro-purine-2,6-dione: This compound shares a similar purine base structure but has different substituents, leading to distinct chemical properties and applications.
8-Dimethylamino-1,3,7-trimethyl-3,7-dihydropurine-2,6-dione: Another related compound with variations in the amino group, affecting its reactivity and biological activity.
Uniqueness
3-Methyl-8-{[methylbenzylamino]methyl}-1,3,7-trihydropurine-2,6-dione is unique due to its specific methylbenzylamino substituent, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
8-[[benzyl(methyl)amino]methyl]-3-methyl-7H-purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O2/c1-19(8-10-6-4-3-5-7-10)9-11-16-12-13(17-11)20(2)15(22)18-14(12)21/h3-7H,8-9H2,1-2H3,(H,16,17)(H,18,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJEZJTWKHCGDLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)NC(=N2)CN(C)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1-phenyl-1H-1,2,3-triazole](/img/structure/B2718441.png)

![1-[5-(2-hydroxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B2718446.png)
![6-Bromo-[1,2,4]triazolo[1,5-A]pyrimidin-2-amine](/img/structure/B2718447.png)

![4-ETHYL-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]BENZAMIDE](/img/structure/B2718450.png)
![3,6-dichloro-N-{tricyclo[5.2.1.0^{2,6}]decan-8-yl}pyridine-2-carboxamide](/img/structure/B2718451.png)


![N-(1-cyano-1,2-dimethylpropyl)-2-[3-(2-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-oxadiazol-4-yl]acetamide](/img/structure/B2718454.png)
![2-[1-(3,4-dimethylphenyl)-7-oxo-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B2718455.png)
![1-(3-cyano-6-ethoxyquinolin-4-yl)-N-[4-(propan-2-yl)phenyl]piperidine-4-carboxamide](/img/structure/B2718456.png)
![N-benzyl-2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2718461.png)
